1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one
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Overview
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one is a complex organic compound belonging to the class of polyfunctional hexahydropyrrolo[3,4-b]pyrroles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one can be achieved through a highly chemo- and stereoselective Hantzsch-type domino process. This involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . The reaction conditions typically include the use of nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce fully hydrogenated forms .
Scientific Research Applications
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at various serotonin receptors, influencing neurotransmission and related biological processes . Additionally, it can inhibit enzymes like protein methyltransferases, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit significant biological activities and are used as fibroblast growth factor receptor inhibitors.
Hexahydropyrrolo[3,4-b]pyrrole-fused quinolines:
Uniqueness
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-4-methylpentan-1-one stands out due to its specific structural configuration and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-4-methylpentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)3-4-12(15)14-7-10-5-6-13-11(10)8-14/h9-11,13H,3-8H2,1-2H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJMGAIULMOCDR-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)N1C[C@H]2CCN[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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